Carbobenzyloxyglycylsarcosine benzyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbobenzyloxyglycylsarcosine benzyl ester typically involves the esterification of glycine derivatives. One common method includes the reaction of carbobenzyloxyglycine with sarcosine benzyl ester under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Carbobenzyloxyglycylsarcosine benzyl ester can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Carbobenzyloxyglycylsarcosine benzyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of carbobenzyloxyglycylsarcosine benzyl ester involves its interaction with specific molecular targets. It can act as a substrate or inhibitor for enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- Carbobenzyloxyglycylleucylglycine benzyl ester
- Carbobenzyloxyalanylglycylglycine benzyl ester
- Carbobenzyloxyphenylalanylglycine benzyl ester
Uniqueness
Carbobenzyloxyglycylsarcosine benzyl ester is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its benzyl ester group provides stability and reactivity, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
148205-75-8 |
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Molecular Formula |
C20H22N2O5 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
benzyl 2-[methyl-[2-(phenylmethoxycarbonylamino)acetyl]amino]acetate |
InChI |
InChI=1S/C20H22N2O5/c1-22(13-19(24)26-14-16-8-4-2-5-9-16)18(23)12-21-20(25)27-15-17-10-6-3-7-11-17/h2-11H,12-15H2,1H3,(H,21,25) |
InChI Key |
MCUXNOOYMRNWDH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)OCC1=CC=CC=C1)C(=O)CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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